molecular formula C8H15N3O B2434327 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine CAS No. 1518478-83-5

3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine

Cat. No.: B2434327
CAS No.: 1518478-83-5
M. Wt: 169.228
InChI Key: RAOQMNAYDHVOTA-UHFFFAOYSA-N
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Description

3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and an amine group linked through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine typically involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyrazole is replaced by the amine group, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine is unique due to its specific substitution pattern and the presence of both amine and pyrazole functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2,5-dimethylpyrazol-3-yl)oxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-7-6-8(11(2)10-7)12-5-3-4-9/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQMNAYDHVOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)OCCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518478-83-5
Record name 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine
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